molecular formula C17H14BrN3O2 B10983178 N-(4-bromophenyl)-6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-(4-bromophenyl)-6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10983178
M. Wt: 372.2 g/mol
InChI Key: CLWMSVJDYIVUGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)-6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic compound featuring a [1,2]oxazolo[5,4-b]pyridine core substituted with a cyclopropyl group at position 6, a methyl group at position 3, and a 4-bromophenylcarboxamide moiety at position 2. The bromophenyl substituent likely enhances lipophilicity and influences target binding interactions, making it relevant for pharmaceutical or agrochemical applications .

Properties

Molecular Formula

C17H14BrN3O2

Molecular Weight

372.2 g/mol

IUPAC Name

N-(4-bromophenyl)-6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C17H14BrN3O2/c1-9-15-13(16(22)19-12-6-4-11(18)5-7-12)8-14(10-2-3-10)20-17(15)23-21-9/h4-8,10H,2-3H2,1H3,(H,19,22)

InChI Key

CLWMSVJDYIVUGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3CC3)C(=O)NC4=CC=C(C=C4)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromoaniline with cyclopropyl ketone and methyl oxazole in the presence of a suitable catalyst and solvent. The reaction is usually carried out under reflux conditions to facilitate the formation of the desired heterocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-bromophenyl)-6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

N-(4-Fluoro-2-methylphenyl)-6-(2-furyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
  • Molecular Formula : C19H14FN3O3
  • Key Differences : Replaces the bromophenyl group with a 4-fluoro-2-methylphenyl substituent and introduces a 2-furyl group at position 4.
  • However, the absence of cyclopropyl could reduce metabolic stability .
N-(3-Chloro-4-fluorophenyl)-6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
  • Molecular Formula : C17H13ClFN3O2
  • Molecular Weight : 345.8 g/mol
  • Key Differences : Substitutes the bromophenyl group with a 3-chloro-4-fluorophenyl moiety.
  • Implications : The dual halogenation (Cl/F) may increase electronegativity and alter binding affinity to targets such as kinases or GPCRs. The molecular weight is slightly lower than the brominated analog, suggesting differences in pharmacokinetics .
N-(4-Carbamoylphenyl)-6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
  • Key Differences : Replaces bromine with a carbamoyl group (CONH2) on the phenyl ring.
  • This modification is critical for improving oral bioavailability in drug candidates .

Core Structure Modifications

N-Benzyl-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
  • Molecular Formula : C16H15N3O2
  • Key Differences : Replaces the cyclopropyl and bromophenyl groups with benzyl and dimethyl substituents.
  • Implications : The benzyl group increases aromaticity, which may enhance binding to hydrophobic pockets. However, the absence of halogens or cyclopropyl could reduce metabolic resistance .
3-(4-Methoxyphenyl)-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic Acid
  • Molecular Formula : C15H12N2O4
  • Key Differences : Substitutes the carboxamide with a carboxylic acid and replaces bromophenyl with 4-methoxyphenyl.
  • Implications : The methoxy group improves solubility, while the carboxylic acid introduces acidity, affecting ionization state and membrane permeability .

Functional Activity Insights

  • Immunomodulatory Analogs: Isoxazole derivatives, such as 5-(5-amino-7-phenyl[1,2]oxazolo[4,5-d]pyrimidin-3-yl)-N-[(pyridin-3-yl)methyl]-1,3,4-oxadiazole-2-carboxamide, demonstrate immune-modulating effects (e.g., splenocyte proliferation suppression).
  • Antibody Production Inhibition : Compounds like RM-33 (3,5,7-trimethyl-5,6,7,8-tetrahydro-4H-[1,2]oxazolo[5,4-e][1,2,4]triazepin-4-one) inhibit LPS-induced cytokine activity via ERK/p38 inhibition. The bromophenyl analog’s halogenated aryl group may similarly influence kinase interactions .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Biological Impact
Target Compound: N-(4-bromophenyl)-6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide C17H14BrN3O2 (estimated) ~360–370 (estimated) 4-Bromophenyl, cyclopropyl Enhanced lipophilicity, kinase inhibition
N-(4-Fluoro-2-methylphenyl)-6-(2-furyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide C19H14FN3O3 351.34 4-Fluoro-2-methylphenyl, 2-furyl Improved solubility, π-π interactions
N-(3-Chloro-4-fluorophenyl)-6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide C17H13ClFN3O2 345.80 3-Chloro-4-fluorophenyl Dual halogenation, altered binding
N-Benzyl-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide C16H15N3O2 293.31 Benzyl, dimethyl Hydrophobic binding, reduced stability
3-(4-Methoxyphenyl)-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic Acid C15H12N2O4 284.27 4-Methoxyphenyl, carboxylic acid Increased solubility, ionization effects

Biological Activity

N-(4-bromophenyl)-6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C19H15BrN2O3
  • Molecular Weight : 372.24 g/mol

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include:

  • Formation of the oxazole ring through cyclization.
  • Introduction of the bromophenyl and cyclopropyl groups via nucleophilic substitution reactions.
  • Final carboxamide formation through acylation.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance:

  • Mechanism of Action : These compounds often act by inhibiting key signaling pathways involved in cell proliferation and survival, such as the MAPK pathway.
  • Case Study : A study demonstrated that a related compound inhibited tumor growth in xenograft models by inducing apoptosis in cancer cells and reducing angiogenesis .

Antimicrobial Activity

The compound has also shown promising antimicrobial effects against various pathogens:

  • In vitro Studies : Testing against bacterial strains has revealed minimum inhibitory concentrations (MIC) indicating effective antibacterial properties.
  • Research Findings : A study reported that the compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory activity of this compound:

  • Mechanism : It is believed to modulate inflammatory pathways by inhibiting pro-inflammatory cytokine production.
  • Clinical Relevance : Preclinical models have shown that this compound can reduce inflammation markers in conditions such as rheumatoid arthritis .

Data Table: Summary of Biological Activities

Biological ActivityMechanism of ActionReference
AntitumorInhibition of MAPK pathway
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryModulation of cytokine production

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(4-bromophenyl)-6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide?

  • Methodological Answer : The compound can be synthesized via multi-step heterocyclic assembly. A typical approach involves:

Condensation : Reacting 4-bromobenzaldehyde with cyclopropyl-substituted pyridine precursors to form the oxazole ring .

Cyclization : Using reagents like POCl₃ or PCl₃ to facilitate oxazole ring closure under anhydrous conditions .

Functionalization : Introducing the carboxamide group via coupling reactions (e.g., HATU/DMAP-mediated amidation) .

  • Key Considerations : Monitor reaction purity via HPLC or TLC, and optimize stoichiometry to avoid side products like over-brominated intermediates .

Q. How can structural characterization of this compound be validated?

  • Methodological Answer : Use a combination of:

  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, bromophenyl aromatic signals) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ~462.3 Da).
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and hydrogen-bonding patterns, as demonstrated in analogous pyrimidine derivatives .

Q. What preliminary biological assays are recommended for evaluating its bioactivity?

  • Methodological Answer :

  • Enzyme Inhibition : Screen against kinases (e.g., EGFR, VEGFR) due to the oxazole-pyridine scaffold’s affinity for ATP-binding pockets .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Solubility Assessment : Measure logP values via shake-flask method to guide pharmacokinetic studies .

Advanced Research Questions

Q. How can conflicting data on its kinase inhibition potency be resolved?

  • Methodological Answer : Discrepancies may arise from assay conditions. Address by:

Standardizing Assays : Use uniform ATP concentrations (e.g., 10 µM) and control for buffer pH variations .

Computational Docking : Compare binding poses in kinase homology models (e.g., AutoDock Vina) to identify critical residues influencing affinity .

Mutagenesis Studies : Validate predicted interactions by engineering kinase mutants (e.g., T790M in EGFR) and re-test inhibition .

Q. What strategies optimize the compound’s metabolic stability without compromising activity?

  • Methodological Answer :

  • Isosteric Replacement : Substitute the bromophenyl group with trifluoromethyl (enhances oxidative stability) .
  • Prodrug Design : Mask the carboxamide as an ester to improve oral bioavailability, with enzymatic cleavage in vivo .
  • Metabolite Identification : Use LC-MS/MS to track degradation pathways in liver microsomes and modify vulnerable sites .

Q. How do solvent polarity and temperature influence its reaction yield during cyclopropane ring formation?

  • Methodological Answer :

  • Solvent Screening : Compare polar aprotic (DMF, DMSO) vs. non-polar (toluene) solvents. Higher polarity accelerates cyclization but may promote side reactions .
  • Temperature Gradients : Perform kinetic studies (e.g., 60°C vs. 100°C) to balance reaction rate and byproduct formation. Use Arrhenius plots to determine activation energy .
  • Catalyst Optimization : Test Lewis acids (e.g., ZnCl₂) to lower activation barriers, as seen in analogous oxadiazole syntheses .

Data Contradiction Analysis

Q. How should researchers interpret divergent cytotoxicity results across cell lines?

  • Methodological Answer :

  • Cell-Specific Factors : Check expression levels of target proteins (e.g., EGFR overexpression in A431 vs. low in HT-29) via Western blot .
  • Membrane Permeability : Measure intracellular compound concentrations using fluorescent analogs or LC-MS .
  • Off-Target Effects : Perform RNA-seq on resistant cells to identify compensatory pathways (e.g., MAPK upregulation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.